molecular formula C14H9F3O3 B6219402 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid CAS No. 2757999-99-6

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid

Cat. No.: B6219402
CAS No.: 2757999-99-6
M. Wt: 282.2
InChI Key:
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Description

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a benzoic acid moiety via a methoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid typically involves the reaction of 2,3,6-trifluorophenol with 4-methoxybenzoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include quinones, benzyl alcohol derivatives, and substituted trifluorophenyl compounds .

Scientific Research Applications

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,3,6-trifluorophenyl)methoxy]benzoic acid is unique due to its specific combination of a trifluorophenyl group and a benzoic acid moiety linked by a methoxy group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

2757999-99-6

Molecular Formula

C14H9F3O3

Molecular Weight

282.2

Purity

95

Origin of Product

United States

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